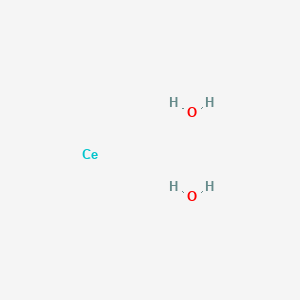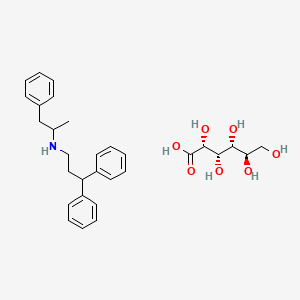![molecular formula C13H13N3 B14713802 N-[(E)-1-phenylethylideneamino]pyridin-2-amine CAS No. 19848-64-7](/img/structure/B14713802.png)
N-[(E)-1-phenylethylideneamino]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-phenylethylideneamino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-phenylethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(E)-1-phenylethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-phenylethylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[(E)-1-phenylethylideneamino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness: N-[(E)-1-phenylethylideneamino]pyridin-2-amine is unique due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.
Eigenschaften
CAS-Nummer |
19848-64-7 |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-[(E)-1-phenylethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14-13/h2-10H,1H3,(H,14,16)/b15-11+ |
InChI-Schlüssel |
WXHUBZIYXVZMOG-RVDMUPIBSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC1=CC=CC=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)


